N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine
Description
N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine (CAS: 774551-36-9) is a benzo[d][1,3]dioxol-5-amine derivative characterized by an N-methyl group and a 3-ethoxypropyl substituent. Its molecular formula is C₁₃H₁₉NO₃ (MW: 237.3 g/mol), with a purity of 97% .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C13H19NO3/c1-3-15-8-4-7-14(2)11-5-6-12-13(9-11)17-10-16-12/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
DWNMQGAXKVNSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN(C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Initial Methylation of the Primary Amine
The primary amine is methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. This step selectively yields N-methylbenzo[d]dioxol-5-amine, a secondary amine intermediate.
Reaction Conditions :
Secondary Alkylation with 3-Ethoxypropyl Bromide
The secondary amine undergoes alkylation with 3-ethoxypropyl bromide (Br-(CH₂)₃-O-CH₂CH₃) under strongly basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, enhancing nucleophilicity for the SN2 reaction.
Reaction Conditions :
Challenges :
-
Competing over-alkylation to quaternary ammonium salts.
Reductive Amination Approaches
Methylation via Reductive Amination
Formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduce the imine intermediate formed between the primary amine and formaldehyde, yielding N-methylbenzo[d]dioxol-5-amine.
Reaction Conditions :
Introduction of the 3-Ethoxypropyl Group
The secondary amine reacts with 3-ethoxypropanal (OCH₂CH₂CH₂OCH₂CH₃) under reductive conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) facilitates imine formation and reduction.
Reaction Conditions :
Limitations :
-
3-Ethoxypropanal requires synthesis via oxidation of 3-ethoxypropanol, adding steps.
Alternative Methodologies
Mitsunobu Reaction for Ether Formation
While atypical for amine alkylation, the Mitsunobu reaction couples 3-ethoxypropanol with the secondary amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is less efficient due to poor nucleophilicity of the secondary amine.
Ullmann-Type Coupling
Copper-catalyzed coupling with 3-ethoxypropyl halides is theoretically viable but impractical due to the amine’s electron-deficient aromatic ring.
Optimization and Yield Considerations
Key Observations :
-
Steric hindrance necessitates prolonged reaction times for tertiary amine formation.
-
Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to byproduct formation.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations in Benzo[d][1,3]dioxol-5-amine Derivatives
The following table summarizes key structural differences and properties of N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine and related compounds:
Physicochemical Properties
- Solubility: Ethoxy groups increase polarity relative to pure alkyl chains, balancing solubility in organic and aqueous phases. For example, this compound is likely soluble in methanol and DMSO, similar to its analogues .
- Thermal Stability : Melting points vary significantly; imine derivatives (e.g., 1a) melt at 107–108°C , while bulkier analogues like 2g exhibit higher melting points (186–188°C) due to crystalline packing .
Enzyme Inhibition
- Falcipain-2 Inhibition : Compound 2g (IC₅₀ ≈ 50 nM) demonstrates potent anti-malarial activity by targeting falcipain-2, attributed to its propanamide side chain and hydrogen bonding with the benzo[d][1,3]dioxole core .
- HIV-1 Vif Inhibition : The nitrothiophenyl-benzamide derivative (15d) inhibits HIV-1 replication (EC₅₀ < 1 μM), highlighting the role of electron-withdrawing groups in enhancing binding affinity .
Metabolic Stability
- Ethoxypropyl vs. Cyclic Substituents : Linear ethoxypropyl chains may undergo oxidative metabolism more readily than cyclic substituents (e.g., cyclopentyl), which resist enzymatic degradation .
Biological Activity
N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C12H17N1O3
- Molecular Weight : 221.27 g/mol
- CAS Number : 14268-66-7
- Structure : The compound features a benzo[d][1,3]dioxole core substituted with an ethoxypropyl and a methyl amine group.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Receptor Modulation : The compound may influence the activity of neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : It has been hypothesized to inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activity Studies
Case Study 1: μ-Opioid Receptor Activation
A study published in PubMed explored the interaction of various compounds with μ-opioid receptors. This compound was found to activate these receptors effectively, suggesting potential applications in pain management therapies .
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of this compound revealed that it could induce cell death in specific cancer cell lines. The study indicated that the compound's mechanism involves apoptosis through mitochondrial pathways .
Case Study 3: Neuroprotective Effects
In a model simulating Alzheimer’s disease, this compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated animals .
Q & A
Basic: What are the optimal synthetic routes for N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine?
The synthesis of this compound typically involves alkylation or reductive amination of benzo[d][1,3]dioxol-5-amine derivatives. A validated approach includes:
- Stepwise alkylation : Reacting benzo[d][1,3]dioxol-5-amine with 3-ethoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C), followed by methylation using iodomethane .
- Catalytic methods : Heterogeneous Pt/C catalysts with formic acid as a reductant can achieve selective N-methylation, though yields may vary (e.g., 55% for similar amines) .
- Purification : Column chromatography (n-pentane:EtOAc gradients) or recrystallization in ether/HCl is critical for isolating the pure product .
Basic: How can the structure and purity of this compound be confirmed experimentally?
- NMR spectroscopy : Key signals include the benzo[d][1,3]dioxole protons (δ 5.86–5.95 ppm, singlet) and ethoxypropyl/methyl groups (e.g., δ 2.85 ppm for N–CH₃ in analogous compounds) .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular ions (e.g., [M+H]⁺ for similar derivatives with <2 ppm error) .
- Chromatographic monitoring : TLC or HPLC with UV detection ensures reaction progress and purity (>95%) .
Advanced: What strategies resolve contradictions in reported synthetic yields for analogous N-substituted benzo[d][1,3]dioxol-5-amines?
Discrepancies in yields (e.g., 55% vs. 95% for methylation) often arise from:
- Catalyst loading : Higher Pt/C ratios (0.3 mol%) improve hydrogenation efficiency but may increase side reactions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation but require rigorous drying to avoid hydrolysis .
- Temperature control : Exothermic reactions (e.g., alkylation) benefit from gradual heating (40°C → 80°C) to suppress by-products .
Advanced: How can computational methods predict the biological activity of this compound?
- Molecular docking : Simulate interactions with targets like kinases or GPCRs using software (e.g., AutoDock Vina). For example, benzo[d][1,3]dioxole derivatives show affinity for CK1δ/ε kinases (IC₅₀ ~50 nM) .
- QSAR modeling : Correlate substituent effects (ethoxypropyl vs. methyl) with bioactivity datasets. Electron-donating groups (e.g., ethoxy) may enhance membrane permeability .
Basic: What are the key applications of this compound in medicinal chemistry?
- Anticancer agents : Analogues inhibit HIV-1 Vif (87% yield in benzamide derivatives) and falcipain-2 (IC₅₀ <1 μM) via covalent or allosteric mechanisms .
- Anti-inflammatory scaffolds : The benzo[d][1,3]dioxole core modulates COX-2 and LOX pathways in preclinical models .
Advanced: What challenges arise in regioselective N-substitution during synthesis?
- Competitive alkylation : The ethoxypropyl group may react at the aromatic amine or dioxole oxygen. Use bulky bases (e.g., DIPEA) to favor N-alkylation .
- Steric hindrance : Methyl and ethoxypropyl groups on the amine nitrogen require optimized stoichiometry (2.5–3.0 equiv. alkylating agent) .
Basic: How is the compound’s stability assessed under experimental conditions?
- Thermogravimetric analysis (TGA) : Decomposition temperatures (>200°C) indicate thermal stability .
- pH-dependent stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Benzo[d][1,3]dioxole derivatives are prone to hydrolysis under strongly acidic/basic conditions .
Advanced: How do structural modifications (e.g., ethoxypropyl vs. methyl) impact pharmacokinetics?
- LogP calculations : The ethoxypropyl group increases hydrophobicity (predicted LogP +0.5 vs. methyl), enhancing blood-brain barrier penetration .
- Metabolic profiling : Hepatic microsome assays reveal CYP450-mediated oxidation of the ethoxy group, necessitating prodrug strategies for in vivo studies .
Basic: What analytical techniques quantify this compound in biological matrices?
- LC-MS/MS : Use MRM transitions (e.g., m/z 395 → 227 for benzamide derivatives) with a C18 column and 0.1% formic acid mobile phase .
- Fluorescence detection : The dioxole ring’s conjugated system allows quantification at λₑₓ 280 nm/λₑₘ 320 nm .
Advanced: How can contradictory bioactivity data across studies be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
